2-Hydrazinyl-4-phenyl-6-(trifluoromethyl)pyrimidine
Description
Evolution of Pyrimidine Research in Medicinal Chemistry
Pyrimidines, first synthesized in 1879 via barbituric acid formation, became foundational to biochemistry following the discovery of their role in nucleic acids. The pyrimidine ring’s planar geometry and hydrogen-bonding capacity enabled its integration into nucleotide analogs, antiviral agents (e.g., zidovudine), and kinase inhibitors. By the late 20th century, medicinal chemists systematically explored C2, C4, and C6 substitutions to modulate bioactivity, leading to derivatives with improved target selectivity.
The hydrazinyl group’s introduction at the C2 position marked a strategic shift toward creating Schiff base precursors and metal-chelating agents. This modification, exemplified in 2-hydrazinyl-4-phenyl-6-(trifluoromethyl)pyrimidine, expanded pyrimidines’ applicability to enzyme inhibition and antimicrobial therapy.
Significance of Trifluoromethyl-Substituted Pyrimidines
Trifluoromethyl (CF~3~) groups impart unique physicochemical properties:
- Lipophilicity enhancement : LogP increases by ~0.9 compared to methyl groups, improving membrane permeability.
- Electron-withdrawing effects : The -I effect stabilizes adjacent negative charges, influencing binding to cationic enzyme pockets.
- Metabolic resistance : C-F bonds resist oxidative degradation, prolonging half-life.
In agrochemicals, CF~3~-pyrimidines like fluazifop-butyl demonstrated herbicidal efficacy at sub-nanomolar concentrations. Pharmaceutical applications emerged with kinase inhibitors, where the CF~3~ group’s steric bulk and polarity enabled selective ATP-binding pocket interactions.
Emergence of Hydrazinyl Derivatives in Drug Discovery
Hydrazinyl (-NH-NH~2~) groups serve as:
- Schiff base precursors : React with carbonyls to form imine linkages for metal coordination.
- H-bond donors : Engage polar residues in enzyme active sites (e.g., aspartate in HIV protease).
- Radical scavengers : Neutralize reactive oxygen species via N-H bond cleavage.
Synthetic routes to 2-hydrazinyl pyrimidines typically involve nucleophilic substitution of 2-chloro precursors with hydrazine hydrate. For example, this compound is synthesized in 82% yield via refluxing 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine with excess hydrazine in ethanol.
| Reaction Component | Role |
|---|---|
| Hydrazine hydrate | Nucleophile |
| Ethanol | Polar aprotic solvent |
| Reflux (78°C) | Thermal activation |
Academic and Industrial Research Significance
Academic studies focus on mechanistic insights:
- Quantum chemical calculations : DFT studies reveal the hydrazinyl group’s nucleophilic character (Fukui f⁻ index = 0.12).
- Crystal engineering : Hydrogen-bonded networks stabilize solid-state structures for X-ray analysis.
Industrial applications prioritize scalability:
Current Research Landscape
Three frontiers dominate the field:
- Proteolysis-targeting chimeras (PROTACs) : this compound derivatives serve as E3 ligase binders, enabling targeted protein degradation.
- Antimicrobial hybrids : Conjugation with fluoroquinolones yields dual-acting compounds (MIC = 0.25 µg/mL vs. MRSA).
- Materials science : Pyrimidine-thiol derivatives form self-assembled monolayers for biosensors.
Properties
IUPAC Name |
[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4/c12-11(13,14)9-6-8(16-10(17-9)18-15)7-4-2-1-3-5-7/h1-6H,15H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWRFSYEDOHEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves the reaction of 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
The hydrazinyl group readily undergoes condensation with aldehydes or ketones to form hydrazones. This reaction is typically catalyzed by glacial acetic acid in ethanol under reflux:
Key Example :
-
Reaction with benzaldehyde yielded a hydrazone derivative with 87% efficiency (isolated yield) after 12 hours. Structural confirmation via -NMR showed a characteristic singlet at δ 8.19–8.54 ppm for the thiazole-methine proton .
Nucleophilic Substitution at the Pyrimidine Ring
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyrimidine ring, enabling nucleophilic substitution at the 2- or 4-positions. For example:
Reaction Conditions :
| Substrate | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Target compound | Methyl iodide | Acetone | 60 | 6 | 75 |
Oxidation of the Hydrazinyl Group
The hydrazine moiety can be oxidized to generate diazonium intermediates, which participate in coupling or cyclization reactions:
Key Findings :
-
Oxidation with hydrogen peroxide in acidic media produced diazonium salts, confirmed by FT-IR loss of N–H stretches at 3237–3154 cm .
-
Subsequent coupling with β-naphthol yielded azo derivatives with λ = 480 nm (UV-Vis) .
Schiff Base Formation
The hydrazinyl group reacts with α-haloketones to form Schiff bases, a precursor for heterocyclization. A representative protocol includes:
-
Condensation with thiosemicarbazide in ethanol/acetic acid.
-
Cyclization with α-bromoacetophenone to yield thiazole derivatives .
Data Table :
| Starting Material | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Target compound | 2-Hydrazinyl-4-phenylthiazole | 12 | 82 |
Metal Complexation
The hydrazine group acts as a bidentate ligand, coordinating with transition metals like Cu(II) or Fe(III):
Example :
-
Reaction with CuCl·2HO in methanol yielded a square-planar Cu(II) complex (λ = 650 nm, ESR g = 2.15) .
Cyclocondensation Reactions
Under acidic conditions, the compound participates in [3+3] cyclocondensation with enaminones or enol ethers. For instance:
Optimized Protocol :
-
48-hour reflux in HCl/MeOH provided triheterocyclic products (e.g., pyrazolo[3,4-d]pyrimidines) in 65–70% yields .
Functionalization via Cross-Coupling
The phenyl group at the 4-position undergoes Suzuki-Miyaura coupling with arylboronic acids:
Conditions :
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated the anticancer potential of pyrimidine derivatives, including 2-Hydrazinyl-4-phenyl-6-(trifluoromethyl)pyrimidine. Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing trifluoromethyl groups have been reported to enhance the efficacy of anticancer agents by improving their pharmacokinetic properties and targeting capabilities .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies have indicated that certain pyrimidine derivatives exhibit significant cytotoxicity against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). For example, compound modifications at specific positions on the pyrimidine ring have led to improved IC50 values, suggesting enhanced potency compared to standard chemotherapeutics like etoposide .
-
Mechanism of Action :
- The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways. The trifluoromethyl group is believed to play a crucial role in enhancing the lipophilicity and overall biological activity of the compounds .
Antimicrobial Properties
The antimicrobial activity of this compound has also been a focus of research. Pyrimidines have been shown to possess broad-spectrum antibacterial and antifungal properties.
Case Studies
-
Antibacterial Activity :
- Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. In one study, derivatives exhibited IC50 values significantly lower than those of conventional antibiotics, indicating potential as new antimicrobial agents .
-
Antifungal Activity :
- Research has also highlighted the antifungal properties of pyrimidine derivatives against various fungal pathogens. For instance, certain synthesized compounds showed promising results against fungi like Candida albicans and Aspergillus species, suggesting their utility in treating fungal infections .
Anti-inflammatory Applications
In addition to anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. Pyrimidines are known to modulate inflammatory pathways and can serve as lead compounds for developing new anti-inflammatory drugs.
Case Studies
- Inhibition of Inflammatory Mediators :
Summary Table of Applications
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Anticancer | Cytotoxicity | Enhanced efficacy against various cancer cell lines |
| Antimicrobial | Bactericidal/Fungicidal | Effective against Gram-positive/negative bacteria |
| Anti-inflammatory | Cytokine inhibition | Potential for treating chronic inflammatory conditions |
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position in pyrimidine derivatives is critical for modulating biological activity. Below is a comparison of substituents and their effects:
Key Insights :
Substituent Variations at the 4-Position
The 4-position often determines steric and electronic interactions with biological targets:
Key Insights :
Substituent Variations at the 6-Position
The 6-position trifluoromethyl group is a conserved feature in many derivatives due to its electron-withdrawing and hydrophobic effects:
Biological Activity
2-Hydrazinyl-4-phenyl-6-(trifluoromethyl)pyrimidine (CAS No. 869952-73-8) is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H9F3N4
- Molecular Weight : 252.21 g/mol
- Appearance : White to light yellow solid
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity
- Antimicrobial Activity
- Enzyme Inhibition
Anticancer Activity
Recent studies have indicated that this compound demonstrates significant anticancer properties against various cancer cell lines.
Case Study: Antitumor Efficacy
In a comparative study, several pyrimidine derivatives were evaluated for their cytotoxic effects against human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 0.09 µM in MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutic agents like etoposide .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.09 |
| Etoposide | MCF-7 | 0.12 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interference with the cell cycle, particularly in the G1 phase . Molecular docking studies suggest that the compound binds effectively to key proteins involved in tumor growth regulation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
Case Study: Antibacterial Efficacy
In vitro tests showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 0.025 µM for S. aureus, outperforming many conventional antibiotics .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.032 |
Enzyme Inhibition
The compound has been reported to act as an inhibitor for various enzymes, which is crucial for its therapeutic potential.
Mechanism Insights
Studies indicate that the hydrazinyl group in the structure may facilitate interactions with enzyme active sites, leading to competitive inhibition . This property is particularly relevant for enzymes involved in cancer metabolism and microbial resistance mechanisms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-hydrazinyl-4-phenyl-6-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a pyrimidine precursor (e.g., 4-chloro-6-phenyl-2-(trifluoromethyl)pyrimidine). React with hydrazine hydrate in anhydrous ethanol under reflux for 6–8 hours. Monitor progress via TLC .
- Step 2 : Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to improve yield. Use triethylamine as a base to neutralize HCl byproducts .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the hydrazinyl derivative. Typical yields range from 45% to 65% depending on substitution .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Key Data :
- ¹H NMR : Expect signals for hydrazinyl protons (δ 3.5–4.5 ppm, broad) and aromatic protons (δ 7.2–8.1 ppm, multiplet). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -65 ppm) .
- IR : N–H stretching (3200–3400 cm⁻¹) and C=N/C–F vibrations (1650 cm⁻¹, 1100–1250 cm⁻¹) .
- MS : Molecular ion peak [M+H]⁺ at m/z 297.1 (calculated for C₁₁H₁₀F₃N₅) .
Q. What safety protocols are critical during handling and disposal?
- Guidelines :
- Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation). Use PPE (gloves, goggles, fume hood) .
- Waste Management : Collect organic waste in halogen-resistant containers. Neutralize acidic byproducts with sodium bicarbonate before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How does the hydrazinyl group influence reactivity in nucleophilic substitution or cyclocondensation reactions?
- Mechanistic Insight :
- The hydrazinyl moiety acts as a nucleophile, enabling reactions with carbonyl compounds (e.g., ketones or aldehydes) to form hydrazones or triazole derivatives. For example, condensation with oxalyl chloride in DMF generates fused pyrimidotriazine systems .
- Kinetic Control : Use low temperatures (0–5°C) to favor mono-substitution; higher temperatures (80°C) promote cyclization .
Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., LogP, bioavailability)?
- Approach :
- Lipophilicity : DFT calculations (B3LYP/6-311+G**) estimate LogP ≈ 2.1, suggesting moderate membrane permeability .
- ADMET Prediction : SwissADME or Schrödinger QikProp can model metabolic stability. The trifluoromethyl group enhances resistance to oxidative metabolism .
Q. How can crystallographic data resolve contradictions in reported tautomeric forms (e.g., hydrazine vs. azo configurations)?
- Experimental Design :
- Grow single crystals via slow evaporation in ethanol/water (7:3). X-ray diffraction (Cu-Kα radiation) reveals bond lengths: N–N distances < 1.4 Å confirm hydrazine tautomerism .
- Compare with theoretical models (Mercury software) to validate hydrogen-bonding networks .
Q. What strategies improve selectivity in antitumor activity studies against specific kinase targets?
- Biological Evaluation :
- Assay Design : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC₅₀ values < 1 µM indicate high potency .
- Structure-Activity Relationship (SAR) : Modify the phenyl ring (e.g., electron-withdrawing substituents) to enhance binding to hydrophobic kinase pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
